molecular formula C14H15N3O2S B2953279 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034452-61-2

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2953279
CAS No.: 2034452-61-2
M. Wt: 289.35
InChI Key: TVZNRGVJXVYWQN-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophen-2-yl group and a 6-methylpyridazin-3-yl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . The synthesis often involves functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that compounds with pyridine, pyrimidinone, oxazinone, and thiophene rings demonstrate significant antimicrobial properties. The synthesis of these compounds involves various chemical reactions starting from citrazinic acid, leading to the production of antimicrobial agents with activity comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Novel Heterocyclic Compounds

Another study focused on the synthesis of novel heterocyclic compounds involving furo- and thieno[2,3-d]pyridazin-4(5H)-ones and aminophthalazin-1(2H)-ones, starting from furan and thiophene derivatives. These compounds were synthesized through a series of reactions, highlighting the versatility of heterocyclic chemistry in creating biologically active compounds (Gani Koza et al., 2013).

Pharmacological Evaluation

In the field of pharmacology, derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone were identified as selective antagonists for the TRPV4 channel, showing potential as analgesic agents in models of mechanical hyperalgesia. This study underscores the importance of structure-activity relationship analysis in the development of new pharmacological agents (Naoki Tsuno et al., 2017).

Anticancer Activities

The synthesis of certain compounds with naphthalene and tetrahydronaphthalene structures demonstrated potential anticancer activities. These compounds were synthesized and evaluated against different cancer cell lines, highlighting the ongoing search for new anticancer agents (R. S. Gouhar & Eman M. Raafat, 2015).

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-4-5-13(16-15-10)19-11-6-7-17(9-11)14(18)12-3-2-8-20-12/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZNRGVJXVYWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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